molecular formula C12H11AsOS B1255536 Diphenyl(hydroxy)arsine sulfide

Diphenyl(hydroxy)arsine sulfide

Cat. No.: B1255536
M. Wt: 278.2 g/mol
InChI Key: XCDDVLJCEPYYFZ-UHFFFAOYSA-N
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Description

Diphenyl(hydroxy)arsine sulfide, chemically designated as (3,5-Di-tert-butyl-4-hydroxyphenyl)diphenylarsine sulfide(AsC₂H₃~OS), is a tertiary arsine sulfide compound characterized by a hydroxyphenyl group, two phenyl rings bonded to arsenic, and a sulfur atom . This structure distinguishes it from purely organic sulfur compounds, as the arsenic center introduces unique electronic and coordination properties. These compounds are often utilized in coordination chemistry to form complexes with transition metals, though their industrial applications are less documented compared to sulfur analogs like diphenyl sulfide or sulfone.

Properties

Molecular Formula

C12H11AsOS

Molecular Weight

278.2 g/mol

IUPAC Name

hydroxy-diphenyl-sulfanylidene-λ5-arsane

InChI

InChI=1S/C12H11AsOS/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,14,15)

InChI Key

XCDDVLJCEPYYFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](=S)(C2=CC=CC=C2)O

Synonyms

diphenylthioarsinic acid

Origin of Product

United States

Comparison with Similar Compounds

Dielectric Properties and Polarity

Studies on sulfur-containing model compounds (e.g., diphenyl sulfide, diphenyl sulfoxide, diphenyl sulfone) reveal trends in dielectric constant (ε₀) and microwave absorption capabilities. Key findings include:

  • Order of ε₀ : Diphenyl sulfone > diphenyl sulfoxide > diphenyl sulfide > dibenzothiophene > octadecane thiol .
  • Sulfur-containing compounds exhibit higher ε₀ and ε' (dielectric loss) than structurally similar sulfur-free analogs, enhancing their microwave absorption in coal processing .

Implications for Diphenyl(hydroxy)arsine sulfide: The arsenic center likely alters electron distribution compared to sulfur analogs.

Oxidation Behavior and Catalytic Conversion

Sulfur Compounds :

  • Diphenyl sulfide oxidizes to diphenyl sulfoxide (Ph₂SO) and sulfone (Ph₂SO₂) using H₂O₂ and catalysts like Ti-MCM-41 or V-doped TiO₂. Vanadium-doped TiO₂ with 0.02% V achieves 90% conversion to sulfone .
  • Oxidation efficiency depends on catalyst structure (anatase vs. rutile TiO₂ phases) and UV irradiation .

Arsine Sulfides: No direct studies on this compound oxidation exist. However, arsenic’s lower electronegativity compared to sulfur may reduce oxidative stability. Tertiary arsines are prone to oxidation, suggesting this compound could form arsenic oxides under similar conditions.

Ion Selectivity and Coordination Chemistry

Sulfur Derivatives :

  • Pyrene-based fluoroionophores with sulfoxide groups (e.g., 2,2'-bis(1-pyrenylacetyloxy)diphenyl sulfoxide) exhibit high selectivity for Li⁺ ions due to the sulfinyl group’s electron-withdrawing effects .

Arsine Sulfides :
The arsenic atom’s larger atomic radius and softer Lewis basicity compared to sulfur may favor coordination with heavy metals (e.g., Pd, Pt). Triphenylarsine sulfide, for instance, forms complexes with Cu(I) and Ag(I) .

Sulfur Compounds :

  • Diphenyl sulfide : Intermediate in pesticides (e.g., DDT), pharmaceuticals, and dyes .
  • Diphenyl sulfone : Used in polymers, agrochemicals, and as a carbonic anhydrase (CA) inhibitor (IC₅₀ = 0.77 μM for analogs) .

Arsine Sulfides: Limited to niche roles in coordination chemistry. Toxicity concerns (e.g., arsine gas exposure at 50 ppb ) restrict biomedical use, though structural analogs like bisphenol S (dihydroxydiphenyl sulfone) are explored for drug development .

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